molecular formula C7H14O2 B041586 2-Furanpropanol, tetrahydro- CAS No. 767-08-8

2-Furanpropanol, tetrahydro-

Cat. No. B041586
CAS RN: 767-08-8
M. Wt: 130.18 g/mol
InChI Key: XVYHFICIWQBZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Furanpropanol, tetrahydro-” is also known as Tetrahydro-2-furancarbinol, Tetrahydro-2-furanmethanol, Tetrahydro-2-furanylmethanol, Tetrahydro-2-furfuryl alcohol, Tetrahydro-2-furylmethanol, Tetrahydrofurfuryl alcohol, THFA, 2-Hydroxymethyl-tetrahydrofuran, Oxolan-2-methanol, α-Tetrahydrofurfuryl alcohol, and Tetrahydrofurylalkohol . It has a molecular formula of C5H10O2 and a molecular weight of 102.1317 .


Molecular Structure Analysis

The molecular structure of “2-Furanpropanol, tetrahydro-” can be represented by the InChI string: InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Furanpropanol, tetrahydro-” were not found, it’s known that furan derivatives can undergo a variety of reactions. For instance, the hydrogenation of furfural, a furan derivative, can lead to a range of products such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols .

Scientific Research Applications

Biomass Conversion and Biofuel Production

Tetrahydrofurfuryl alcohol (THFA): is a valuable product derived from the catalytic hydrogenation of furfural, which is itself directly obtained from biomass . THFA serves as an intermediate in the production of biofuels, offering a sustainable alternative to fossil fuels. The process of converting furfural to THFA is a key step in upgrading furanic components to biofuels, such as 2-methyltetrahydrofuran, which is considered a promising biofuel due to its high energy density and compatibility with existing infrastructure .

Pharmaceutical Synthesis

In the realm of medicinal chemistry, furan derivatives , including THFA, play a crucial role. They are incorporated into various synthetic pathways to create drugs with antibacterial activity. The furan nucleus is an essential structural component in the search for new antimicrobial compounds, especially in the fight against drug-resistant bacterial strains . THFA’s versatility in chemical reactions makes it a valuable building block in pharmaceutical synthesis.

Material Science

THFA is used in the synthesis of polymers and resins, where it acts as a solvent or a monomer. Its incorporation into materials can enhance properties such as flexibility, chemical resistance, and durability. The furan ring in THFA provides unique characteristics that are beneficial in developing advanced materials for various applications, including coatings, adhesives, and composites .

Organic Synthesis

As an organic solvent, THFA is involved in numerous chemical reactions due to its ability to dissolve a wide range of organic compounds. It is particularly useful in facilitating reactions that require a polar, aprotic environment. Its stability and low toxicity make it a preferred solvent in organic synthesis laboratories .

Flavor and Fragrance Industry

THFA can be used as a flavoring agent due to its sweet, burning taste and its ability to impart a furan-like aroma. It finds applications in the formulation of flavors and fragrances, contributing to the complexity and depth of sensory experiences in food products and perfumes .

Agricultural Chemicals

In agriculture, THFA derivatives are explored for their potential use as fungicides and herbicides. The furan ring’s reactivity allows for the creation of compounds that can interfere with the growth and reproduction of harmful organisms, providing a means to protect crops and increase yields .

Future Directions

Furan derivatives, such as “2-Furanpropanol, tetrahydro-”, have been identified as promising platform chemicals derived directly from biomass . The hydrogenation of these compounds is a versatile reaction that can upgrade furanic components to biofuels . This suggests that “2-Furanpropanol, tetrahydro-” and similar compounds could play a significant role in the future of sustainable energy and chemical production .

properties

IUPAC Name

3-(oxolan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-1-3-7-4-2-6-9-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYHFICIWQBZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883349
Record name 2-Furanpropanol, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furanpropanol, tetrahydro-

CAS RN

767-08-8
Record name Tetrahydro-2-furanpropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanpropanol, tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-FURANPROPANOL, TETRAHYDRO-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furanpropanol, tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Furanpropanol, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrofuran-2-propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-(tetrahydrofuran-2-yl)propanoic acid (11.5 g, 80.0 mmol) in anhydrous THF (200 mL) was added borane (160 mL, 160 mmol, 1 mol/L in THF) dropwise under N2 and the mixture was stirred at rt overnight. The reaction mixture was quenched with MeOH and concentrated in vacuo to give the title compound, which was used for next step without further purification.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.